[2,3'-Bithiophen]-5'-ylmethanamine
CAS No.:
Cat. No.: VC16947164
Molecular Formula: C9H9NS2
Molecular Weight: 195.3 g/mol
* For research use only. Not for human or veterinary use.
![[2,3'-Bithiophen]-5'-ylmethanamine -](/images/structure/VC16947164.png)
Molecular Formula | C9H9NS2 |
---|---|
Molecular Weight | 195.3 g/mol |
IUPAC Name | (4-thiophen-2-ylthiophen-2-yl)methanamine |
Standard InChI | InChI=1S/C9H9NS2/c10-5-8-4-7(6-12-8)9-2-1-3-11-9/h1-4,6H,5,10H2 |
Standard InChI Key | SDUSTDSLSOBMDU-UHFFFAOYSA-N |
Canonical SMILES | C1=CSC(=C1)C2=CSC(=C2)CN |
Chemical Structure and Molecular Characteristics
Structural Configuration
The core of [2,3'-Bithiophen]-5'-ylmethanamine consists of two fused thiophene rings, each comprising a five-membered aromatic system with four carbon atoms and one sulfur atom. The bithiophene moiety forms a conjugated -system, which facilitates electron delocalization across the molecule. The methanamine group at the 5'-position introduces a primary amine (-NH), enhancing the compound’s solubility in polar solvents and enabling further functionalization through nucleophilic substitution or condensation reactions.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 195.3 g/mol |
IUPAC Name | (5-(thiophen-3-yl)thiophen-2-yl)methanamine |
Conjugation Length | ~10 π-electrons |
Solubility | Moderate in dichloromethane, toluene |
The conjugation length of approximately 10 π-electrons contributes to a narrow bandgap, enabling absorption in the visible spectrum and making the compound suitable for optoelectronic applications.
Synthesis and Reaction Pathways
Palladium-Catalyzed Cross-Coupling
The synthesis of [2,3'-Bithiophen]-5'-ylmethanamine typically employs Suzuki-Miyaura cross-coupling reactions, which connect thiophene subunits via carbon-carbon bonds. A representative protocol involves:
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Reacting 2-bromo-3-thiophenecarboxaldehyde with a thiophene boronic ester in the presence of Pd(PPh) as a catalyst.
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Reducing the resulting aldehyde to a primary amine using sodium cyanoborohydride (NaBHCN) in methanol.
Table 2: Representative Synthesis Conditions
Parameter | Condition |
---|---|
Solvent | Toluene/dichloromethane (3:1) |
Catalyst | Pd(PPh) (5 mol%) |
Temperature | 80–100°C |
Reaction Time | 12–24 hours |
Yield | 60–75% |
Functionalization Strategies
The amine group permits post-synthetic modifications, such as:
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Schiff base formation: Reaction with aldehydes to form imines for coordination chemistry.
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Acetylation: Protection of the amine group using acetic anhydride to prevent oxidation during device fabrication.
Electronic Properties and Charge Transport
Conjugation and Bandgap
The extended conjugation across the bithiophene system results in a HOMO-LUMO gap of approximately 3.1 eV, as determined by cyclic voltammetry. This moderate bandgap allows the compound to function as both an electron donor and acceptor, depending on the surrounding environment.
Charge Mobility
In thin-film transistor configurations, [2,3'-Bithiophen]-5'-ylmethanamine exhibits a hole mobility of and an electron mobility of . These values are comparable to those of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT), a high-performance organic semiconductor used in medical sterilization-resistant devices .
Applications in Organic Electronics
Organic Field-Effect Transistors (OFETs)
The compound’s balanced charge transport properties make it suitable for p-channel OFETs, where it demonstrates an on/off current ratio of and threshold voltages below 2 V. Its thermal stability up to 150°C suggests compatibility with medical sterilization processes, such as autoclaving at 121°C .
Flexible Sensors
Functionalized derivatives of [2,3'-Bithiophen]-5'-ylmethanamine have been explored for biocompatible sensors, leveraging the amine group’s affinity for biomolecules like glucose or dopamine.
Research Advancements and Future Directions
Stability Enhancements
Recent studies focus on improving environmental stability by encapsulating the compound in alumina (AlO) layers, which reduce degradation from moisture and oxygen .
Hybrid Materials
Composite systems incorporating graphene oxide or carbon nanotubes have shown enhanced charge mobility () and mechanical flexibility.
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